Cas no 89603-48-5 (L-2-Aminobutanamide Hydrochloride)

L-2-Aminobutanamide Hydrochloride is a chiral amino acid derivative commonly utilized in pharmaceutical synthesis and biochemical research. Its hydrochloride salt form enhances solubility and stability, making it suitable for precise applications in peptide synthesis and as an intermediate in drug development. The compound's stereochemical purity is critical for ensuring consistent reactivity and enantioselective outcomes in asymmetric synthesis. Its well-defined structure and high purity make it a reliable building block for producing bioactive molecules. Researchers value its compatibility with standard coupling reagents and its role in optimizing reaction yields. Proper handling and storage under controlled conditions are recommended to maintain its integrity.
L-2-Aminobutanamide Hydrochloride structure
89603-48-5 structure
Product Name:L-2-Aminobutanamide Hydrochloride
CAS No:89603-48-5
MF:C4H11ClN2O
MW:138.595939874649
MDL:MFCD03939986
CID:595248
PubChem ID:14333659
Update Time:2025-10-19

L-2-Aminobutanamide Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Butanamide, 2-amino-, monohydrochloride
    • Butanamide, 2-amino-, monohydrochloride (9CI)
    • Butyramide, 2-amino-, hydrochloride (7CI)
    • 2-Amino-butanamide hydrochloride
    • 2-Aminobutyramide hydrochloride
    • DL-2-Amino-n-butanamide hydrochloride
    • SY108293
    • SCHEMBL373445
    • HDBMIDJFXOYCGK-UHFFFAOYSA-N
    • 89603-48-5
    • 2-Aminobutyric acid amide hydrochloride
    • DB-059048
    • CS-0197483
    • BCP08675
    • DB-020516
    • SB44333
    • L-2-Aminobutanamide hydrochloride
    • L-2-AMINOBUTYRAMIDE HYDROCHLORIDE
    • AKOS015894257
    • LS-13019
    • MFCD00136565
    • I10148
    • 2-aminobutanamidehydrochloride
    • 2-aminobutanamide hydrochloride
    • 2-Amino-butanamide HCl
    • h-abu(2)-nh2 hcl
    • CS-W000251
    • 2-aminobutanamide;hydrochloride
    • DB-355463
    • SY203129
    • MFCD03939986
    • EN300-218962
    • SY020529
    • 2-AMINOBUTYRIC ACID AMIDE HCL
    • Butanamide, 2-amino-, monohydrochloride, (R)- (9CI)
    • L-2-Aminobutanamide Hydrochloride
    • MDL: MFCD03939986
    • Inchi: 1S/C4H10N2O.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H
    • InChI Key: HDBMIDJFXOYCGK-UHFFFAOYSA-N
    • SMILES: Cl.O=C(C(CC)N)N

Computed Properties

  • Exact Mass: 138.0559907g/mol
  • Monoisotopic Mass: 138.0559907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 72.1
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.1Ų

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L-2-Aminobutanamide Hydrochloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
A process for preparing 2-aminobutyramide hydrochloride
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  5 °C; 3 d, 0 °C
1.2 Solvents: Isopropanol ;  4 h, pH 2, rt
Reference
Research on the synthesis of S-2-aminobutyramide hydrochloride
Li, Li; Lin, Shan-liang, Huaxue Shiji, 2008, 30, 143-144

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Isopropanol ;  55 - 60 °C; 4 h, 55 - 60 °C; 60 °C → rt
Reference
Method for preparing 2-aminobutyramide hydrochloride
, China, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: 2-Mercaptoethanol ,  Hydrochloric acid Solvents: Tetrahydrofuran
Reference
Conversion of α-amino nitriles to amides by a new Pinner-type reaction
Lee, Young Bok; Goo, Yang Mo; Lee, Youn Young; Lee, Jae Keun, Tetrahedron Letters, 1990, 31(8), 1169-70

Production Method 5

Reaction Conditions
1.1 Reagents: 2-Mercaptoethanol Solvents: Water
Reference
Hydrolysis of various nitrile compounds to the amides by catalysis of 2-mercaptoethanol in a phosphate buffer
Lee, Young Bok; Goo, Yang Mo; Lee, Youn Young; Lee, Jae Keun, Tetrahedron Letters, 1989, 30(52), 7439-40

L-2-Aminobutanamide Hydrochloride Raw materials

L-2-Aminobutanamide Hydrochloride Preparation Products

L-2-Aminobutanamide Hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:89603-48-5)L-2-Aminobutanamide Hydrochloride
Order Number:A1241405
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:43
Price ($):387
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Additional information on L-2-Aminobutanamide Hydrochloride

Butanamide, 2-amino-, monohydrochloride (CAS No. 89603-48-5): A Comprehensive Overview

Butanamide, 2-amino-, monohydrochloride, identified by its Chemical Abstracts Service (CAS) number 89603-48-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This zwitterionic derivative of butanamide features a unique structural configuration that imparts distinct chemical and biological properties, making it a valuable candidate for various research applications. The compound's molecular formula, C₅H₁₁ClN₂O, reflects its composition and suggests potential interactions with biological targets, which have been the focus of recent scientific investigations.

The monohydrochloride form of 2-amino-butanamide enhances its solubility in aqueous solutions, a critical factor for pharmaceutical formulations and in vitro studies. This solubility profile makes the compound particularly suitable for use in drug delivery systems and as an intermediate in the synthesis of more complex molecules. The hydrochloride salt also contributes to the compound's stability, which is essential for both industrial production and laboratory applications.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of Butanamide, 2-amino-, monohydrochloride with high precision. Molecular docking studies have revealed that this compound interacts with enzymes and receptors involved in metabolic pathways, suggesting potential therapeutic applications in areas such as diabetes management and inflammation control. These findings align with the growing interest in small-molecule modulators that can fine-tune biological processes without excessive side effects.

In the realm of medicinal chemistry, the structural versatility of Butanamide, 2-amino-, monohydrochloride has been leveraged to develop novel analogs with enhanced pharmacological properties. Researchers have synthesized derivatives that exhibit improved selectivity and reduced toxicity, positioning this compound as a promising scaffold for future drug development. The ability to modify its core structure while maintaining key functional groups has opened new avenues for exploring its biological activity.

The synthesis of Butanamide, 2-amino-, monohydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies, including catalytic hydrogenation and enzymatic transformations, have been employed to streamline the process. These techniques not only improve efficiency but also minimize environmental impact, aligning with sustainable chemistry principles. The development of greener synthetic routes is particularly relevant in today's emphasis on reducing the ecological footprint of chemical manufacturing.

From a biochemical perspective, 2-amino-butanamide monohydrochloride has been studied for its potential role in modulating neurotransmitter systems. Preliminary experiments suggest that it may influence the activity of glutamate receptors, which are crucial for synaptic transmission and cognitive functions. Such findings are intriguing given the increasing recognition of glutamate dysregulation in neurological disorders. Further investigation is warranted to elucidate the exact mechanisms through which this compound exerts its effects.

The pharmacokinetic profile of Butanamide, 2-amino-, monohydrochloride is another area of active research. Studies indicate that it exhibits moderate oral bioavailability and rapid absorption from the gastrointestinal tract. These characteristics make it a suitable candidate for oral administration in therapeutic settings. Additionally, its moderate metabolic clearance suggests that it may remain active within the body for an extended period, potentially reducing the frequency of dosing required.

Regulatory considerations play a significant role in the development and commercialization of pharmaceutical compounds like Butanamide, 2-amino-, monohydrochloride. Compliance with Good Manufacturing Practices (GMP) ensures that the compound meets stringent quality standards before reaching clinical trials or market release. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines that must be followed to ensure safety and efficacy.

The future prospects for Butanamide, 2-amino-, monohydrochloride are bright, given its diverse range of potential applications. Ongoing research aims to expand its therapeutic index by exploring new derivatives and combination therapies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate laboratory findings into tangible benefits for patients worldwide.

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Amadis Chemical Company Limited
(CAS:89603-48-5)L-2-Aminobutanamide Hydrochloride
A1241405
Purity:99%
Quantity:100g
Price ($):387
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